N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide
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Overview
Description
N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide is a useful research compound. Its molecular formula is C19H28N2O3S and its molecular weight is 364.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Applications
Sulfoximines, such as sulfoxaflor, represent a new class of insecticides with broad-spectrum efficacy against many sap-feeding insect pests. Their unique structure, compared to neonicotinoids, offers a novel mode of action targeting insect nicotinic acetylcholine receptors, without observed cross-resistance with neonicotinoids. This reflects the potential of sulfonylamino functional groups in developing insect control agents with unique bioactivity profiles (Zhu et al., 2011).
Synthetic Chemistry
Sulfonylamino groups play a crucial role in synthetic chemistry for the development of various compounds. For instance, palladium(0)-catalyzed reactions involving arenesulfonamides demonstrate the utility of sulfonylamino groups in synthesizing complex molecules, which could be applied in material science or as intermediates in pharmaceutical synthesis (Cerezo et al., 1998).
Antimicrobial Research
The structural motif of sulfonylamino combined with benzene derivatives has shown promise in antimicrobial research. Compounds with sulfonylamino groups have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Ghorab et al., 2017).
Fluorescence and Sensing Applications
Sulfonylamino derivatives have been utilized in the development of fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for applications in bioimaging and environmental sensing. The ability to detect specific ions or molecules in complex environments showcases the versatility of sulfonylamino-based compounds in analytical chemistry (Diwu et al., 1997).
Mechanism of Action
Target of Action
AKOS001272724, also known as EN300-26578788 or N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . Its primary targets are PD-1 and VEGF, which are frequently upregulated and co-expressed in solid tumors . PD-1 is a protein that plays a crucial role in suppressing the immune system, while VEGF promotes tumor angiogenesis and suppresses antitumor immune response .
Mode of Action
This compound is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It binds strongly to human PD-1 and VEGF, either alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects .
Biochemical Pathways
The compound’s action affects the PD-1/VEGF signaling pathways. By blocking these pathways, it inhibits PD-1-mediated immunosuppression and VEGF-induced tumor angiogenesis . This dual blockade promotes cooperative biological effects, enhancing the antitumor response .
Pharmacokinetics
The compound forms soluble complexes with vegf dimers, leading to an over 10-fold enhanced binding affinity (k d) of the compound to pd-1 . This suggests that the compound may have a high bioavailability.
Result of Action
The result of the compound’s action is an enhanced antitumor response. In vitro studies have shown increased potency on blockade of PD-1/PD-L1 signaling and subsequent enhanced T cell activation . Moreover, the compound has demonstrated statistically significant dose-dependent antitumor response in humanized murine tumor models .
Properties
IUPAC Name |
N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16-8-10-17(11-9-16)13-15-25(23,24)20-14-12-19(22)21-18-6-4-2-3-5-7-18/h8-11,13,15,18,20H,2-7,12,14H2,1H3,(H,21,22)/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBQOMQJTHEDOQ-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.